Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)-
Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)-
Oleanolic acid, also known as oleanolate or astrantiagenin C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Oleanolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oleanolic acid has been detected in multiple biofluids, such as feces and blood. Within the cell, oleanolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Oleanolic acid participates in a number of enzymatic reactions. In particular, oleanolic acid can be biosynthesized from oleanane. Oleanolic acid is also a parent compound for other transformation products, including but not limited to, protobassic acid, oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside], and 4-epihederagenin. Outside of the human body, oleanolic acid can be found in a number of food items such as fig, loquat, summer savory, and american pokeweed. This makes oleanolic acid a potential biomarker for the consumption of these food products.
Oleanolic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by a beta-hydroxy group at position 3. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It is a conjugate acid of an oleanolate. It derives from a hydride of an oleanane.
A pentacyclic triterpene that occurs widely in many PLANTS as the free acid or the aglycone for many SAPONINS. It is biosynthesized from lupane. It can rearrange to the isomer, ursolic acid, or be oxidized to taraxasterol and amyrin.
Oleanolic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by a beta-hydroxy group at position 3. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It is a conjugate acid of an oleanolate. It derives from a hydride of an oleanane.
A pentacyclic triterpene that occurs widely in many PLANTS as the free acid or the aglycone for many SAPONINS. It is biosynthesized from lupane. It can rearrange to the isomer, ursolic acid, or be oxidized to taraxasterol and amyrin.
Brand Name:
Vulcanchem
CAS No.:
508-02-1
VCID:
VC0191994
InChI:
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
SMILES:
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)-
CAS No.: 508-02-1
Natural Products
VCID: VC0191994
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
CAS No. | 508-02-1 |
---|---|
Product Name | Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)- |
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |
Standard InChIKey | MIJYXULNPSFWEK-GTOFXWBISA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Melting Point | 310°C |
Physical Description | Solid |
Description | Oleanolic acid, also known as oleanolate or astrantiagenin C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Oleanolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oleanolic acid has been detected in multiple biofluids, such as feces and blood. Within the cell, oleanolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Oleanolic acid participates in a number of enzymatic reactions. In particular, oleanolic acid can be biosynthesized from oleanane. Oleanolic acid is also a parent compound for other transformation products, including but not limited to, protobassic acid, oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside], and 4-epihederagenin. Outside of the human body, oleanolic acid can be found in a number of food items such as fig, loquat, summer savory, and american pokeweed. This makes oleanolic acid a potential biomarker for the consumption of these food products. Oleanolic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by a beta-hydroxy group at position 3. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It is a conjugate acid of an oleanolate. It derives from a hydride of an oleanane. A pentacyclic triterpene that occurs widely in many PLANTS as the free acid or the aglycone for many SAPONINS. It is biosynthesized from lupane. It can rearrange to the isomer, ursolic acid, or be oxidized to taraxasterol and amyrin. |
Synonyms | Hederins Oleanane Triterpenes Oleanol Oleanolic Acid Triterpenes, Oleanane |
PubChem Compound | 10494 |
Last Modified | Nov 11 2021 |
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